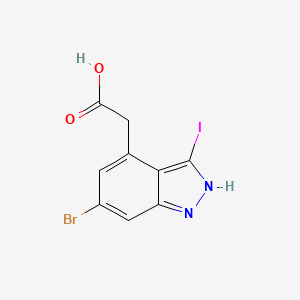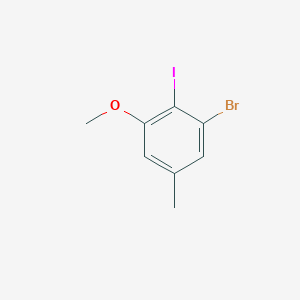![molecular formula C17H12F2N4O3 B13085078 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with a molecular formula of C₁₇H₁₂F₂N₄O₃ and a molecular weight of 358.30 g/mol . This compound is characterized by the presence of a cyano group, a difluoromethoxyphenyl group, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the difluoromethoxyphenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the difluoromethoxyphenyl group is coupled with the pyrazole ring.
Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction.
Formation of the prop-2-enoic acid moiety: This involves the reaction of the intermediate with acrylonitrile under basic conditions.
Analyse Des Réactions Chimiques
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano and difluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects .
Comparaison Avec Des Composés Similaires
2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can be compared with similar compounds such as:
(2Z)-2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]acrylic acid: This compound has a similar structure but with a methoxy group instead of a difluoromethoxy group.
(2E)-2-Cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid: This compound has a different phenyl substitution pattern.
Propriétés
Formule moléculaire |
C17H12F2N4O3 |
|---|---|
Poids moléculaire |
358.30 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H12F2N4O3/c18-17(19)26-14-4-1-3-11(8-14)15-13(7-12(9-21)16(24)25)10-23(22-15)6-2-5-20/h1,3-4,7-8,10,17H,2,6H2,(H,24,25)/b12-7+ |
Clé InChI |
IODDETYBSFVFMW-KPKJPENVSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(F)F)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
![2-[4-(Methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13085032.png)




![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)

![4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-4-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B13085080.png)
